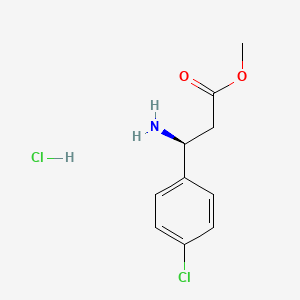

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a chlorophenyl group, and a propanoate ester, making it a versatile molecule for chemical synthesis and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-amino-3-(4-chlorophenyl)propanoic acid.

Esterification: The carboxylic acid group of 3-amino-3-(4-chlorophenyl)propanoic acid is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Resolution: The racemic mixture of the methyl ester is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Hydrochloride Formation: The (S)-enantiomer is then converted into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxides or ketones.

Reduction: Formation of primary or secondary amines.

Hydrolysis: Formation of 3-amino-3-(4-chlorophenyl)propanoic acid.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Amino-3-(4-chlorophenyl)propanoic acid

- (S)-Ethyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride

- ®-3-Amino-3-(4-chlorophenyl)propanoic acid

Uniqueness

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its racemic or other enantiomeric forms. The presence of the methyl ester group also distinguishes it from similar compounds, influencing its reactivity and solubility.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride, with CAS number 1217775-76-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12 g/mol

- LogP : 3.40520 (indicating moderate lipophilicity, which may enhance bioavailability) .

Research indicates that this compound exhibits notable pharmacological properties, particularly as an anticancer agent. The compound's structure allows it to interact with various biological targets, influencing pathways involved in cell proliferation and apoptosis.

Interaction with Biological Targets

- Binding Affinity : Studies utilizing molecular docking techniques have demonstrated that this compound binds effectively to specific proteins involved in cancer progression .

- In Vitro Assays : In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells .

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

| Activity Type | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Antiproliferative | HCT-116 | 11.0 | |

| Antiproliferative | HeLa | 0.69 | |

| Binding Affinity | Bcl-2 Protein | - |

Case Studies and Research Findings

- Anticancer Activity : A study involving the synthesis of derivatives of methyl 3-amino-3-(4-chlorophenyl)propanoate revealed that certain modifications led to enhanced antiproliferative activity against cancer cells . The derivatives were assessed for their ability to inhibit histone deacetylases (HDACs), which are critical in cancer cell growth regulation.

- Comparative Analysis : In a comparative study of similar compounds, this compound was found to possess unique structural features that enhance its biological activity compared to other analogs lacking the chlorophenyl group . This suggests that the presence of the chlorine atom plays a crucial role in its mechanism of action.

Safety and Toxicology

The compound has been classified as harmful if swallowed or if it comes into contact with skin, indicating the necessity for careful handling during research and potential therapeutic applications . Further toxicological assessments are required to establish safe exposure limits and therapeutic indices.

Eigenschaften

CAS-Nummer |

1217775-76-2 |

|---|---|

Molekularformel |

C10H13Cl2NO2 |

Molekulargewicht |

250.12 g/mol |

IUPAC-Name |

methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 |

InChI-Schlüssel |

CKHLTQXMMBPPQU-SBSPUUFOSA-N |

SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |

Isomerische SMILES |

COC(=O)C[C@H](C1=CC=C(C=C1)Cl)N.Cl |

Kanonische SMILES |

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl |

Synonyme |

(S)-Methyl 3-aMino-3-(4-chlorophenyl)propanoate HCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.